Methyl[(4-methyloxolan-2-yl)methyl]amine
Description
Methyl[(4-methyloxolan-2-yl)methyl]amine is a secondary amine characterized by a tetrahydrofuran (oxolan) ring substituted with a methyl group at the 4-position and a methylamine group attached via a methylene linker at the 2-position. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol. The compound combines the reactivity of an amine group with the steric and electronic effects of a methyl-substituted oxolane ring.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N-methyl-1-(4-methyloxolan-2-yl)methanamine |
InChI |
InChI=1S/C7H15NO/c1-6-3-7(4-8-2)9-5-6/h6-8H,3-5H2,1-2H3 |
InChI Key |
KVGPDHSBKXPEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC1)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(4-methyloxolan-2-yl)methyl]amine typically involves the reaction of 4-methyltetrahydrofuran with methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification and distillation to isolate the final product and remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl[(4-methyloxolan-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Methyl[(4-methyloxolan-2-yl)methyl]amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl[(4-methyloxolan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with Methyl[(4-methyloxolan-2-yl)methyl]amine, such as cyclic ethers, amine functionalities, or alkyl/aryl substitutions. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Properties | Evidence ID |
|---|---|---|---|---|---|
| This compound | C₇H₁₅NO | 129.20 | Secondary amine, methyl-oxolan | Hypothetical: Catalysis, intermediates | N/A |
| N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine | C₁₂H₁₆ClNO | 225.72 | Aryl-chloro, tertiary amine, oxolan | Pharmaceutical intermediate | |
| 2-(4-Methylphenyl)ethylamine | C₁₄H₂₁NO | 219.32 | Phenethyl, secondary amine, oxolan | Research chemical | |
| (2,2-Dimethyl-[1,3]-dioxolan-4-yl)methylamine | C₆H₁₃NO₂ | 131.18 | Primary amine, dioxolane ring | Chemical synthesis | |
| Activated Methyl Diethanol Amine (aMDEA) | C₅H₁₃NO₂ | 119.16 | Tertiary amine, hydroxyl groups | CO₂ capture (adsorption capacity: 2.63 mmol/g) |
Functional Group and Reactivity Differences
- This compound: The secondary amine and oxolan ring may enhance solubility in polar solvents.
- N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine : The chloro-substituted aryl group increases electrophilicity, making it suitable for cross-coupling reactions in pharmaceutical synthesis. The tertiary amine structure may reduce basicity compared to secondary amines .
- aMDEA : The hydroxyl and tertiary amine groups enable chemical adsorption of CO₂ via carbamate formation, achieving a high adsorption capacity of 2.63 mmol/g. This contrasts with the target compound, which lacks hydroxyl groups for such interactions .
Structural and Adsorption Properties
- Pore Structure and Surface Area : In aMDEA-impregnated mesoporous carbon (aMDEA-MC), amine loading reduced the BET surface area by 43% but increased CO₂ adsorption by 64% through chemisorption. This highlights the trade-off between physical surface area and chemical reactivity in adsorption applications .
- Steric Effects : Compounds like 2-(4-Methylphenyl)ethylamine exhibit bulkier aromatic substituents, which may limit diffusion in porous materials compared to the smaller this compound .
Research Findings and Implications
- Amine Efficiency : aMDEA’s CO₂ adsorption capacity (2.63 mmol/g) surpasses physical adsorbents like activated carbon, underscoring the importance of amine functionalization. This compound, if incorporated into porous supports, might exhibit intermediate adsorption properties due to its secondary amine group .

- Synthetic Flexibility: The soft-template synthesis of mesoporous carbon for aMDEA-MC (using phloroglucinol and Pluronic F127) demonstrates a pathway for immobilizing amines like this compound on high-surface-area materials .
Biological Activity
Methyl[(4-methyloxolan-2-yl)methyl]amine, a compound characterized by its unique oxolane structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is classified as an amine derivative with the following properties:
| Property | Value |
|---|---|
| CAS Number | 1571074-32-2 |
| Molecular Formula | C8H17N |
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | This compound |
The mechanism of action for this compound primarily involves its interaction with neurotransmitter systems and potential modulation of enzyme activity. Preliminary studies suggest that it may act as a modulator of GABA transporters, which play a crucial role in neurotransmission and have implications in anxiety and mood disorders .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing a notable reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
In neuropharmacological studies, this compound has shown promising results in enhancing cognitive functions and exhibiting anxiolytic properties. Animal models treated with this compound demonstrated improved performance in memory tasks and reduced anxiety-like behaviors, suggesting its potential as a therapeutic agent for cognitive impairments .
Case Studies
- Study on Antimicrobial Efficacy :
- Neuropharmacological Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

